Shikonin

Catalog No.
S543132
CAS No.
517-89-5
M.F
C16H16O5
M. Wt
288.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shikonin

CAS Number

517-89-5

Product Name

Shikonin

IUPAC Name

5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m1/s1

InChI Key

NEZONWMXZKDMKF-SNVBAGLBSA-N

SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C

Solubility

Practically insoluble in aqueous solutions

Synonyms

1,4-naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-, 1,4-naphthalenedione, 5,8-dihydroxy-2-((1r)-1-hydroxy-4-methyl-3-pentenyl)-, 1,4-naphthalenedione, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (R)-, 1,4-naphthoquinone, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (+)-, 2-((1R)-1-hydroxy-4-methyl-3-pentenyl)-5,8-dihydroxy-1,4-naphthoquinone, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-1,4-naphthalenedione, isoarnebin 4, shikonin, shikonin, (+)-isomer

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C

Description

The exact mass of the compound Shikonin is 288.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in aqueous solutions. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of hydroxy-1,4-naphthoquinone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial and Antifungal Properties

Traditionally used in wound healing, Shikonin exhibits antibacterial and antifungal properties []. Research suggests it disrupts the cell membranes of bacteria and fungi, hindering their growth and survival. Studies have shown effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans [].

Anti-inflammatory and Wound Healing

Shikonin possesses anti-inflammatory properties, potentially aiding wound healing. Studies indicate it suppresses the production of inflammatory mediators, promoting tissue repair []. This makes Shikonin a potential candidate for treating inflammatory skin conditions and accelerating wound closure.

Anticancer Properties

Shikonin demonstrates promising anticancer properties in various studies. It is believed to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) []. Research suggests it may target multiple signaling pathways involved in cancer development, making it a potential therapeutic agent.

Shikonin is a natural compound classified as a 1,4-naphthoquinone, specifically identified by its IUPAC name, 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-1,4-naphthoquinone. Its molecular formula is C16H16O5C_{16}H_{16}O_{5}. This compound is primarily derived from plants in the Boraginaceae family, such as Lithospermum erythrorhizon and Alkanna tinctoria. Shikonin has gained attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Shikonin's mechanism of action is multifaceted and still under investigation. Here are some key aspects:

  • Chloride Channel Inhibition: Shikonin acts as a potent inhibitor of TMEM16A chloride channels, potentially impacting various cellular processes.
  • Pyruvate Kinase M2 (PKM2) Inhibition: It can specifically inhibit PKM2, an enzyme crucial for cancer cell metabolism, potentially hindering tumor growth [].
  • Anti-inflammatory Activity: Shikonin may suppress the production of inflammatory molecules like TNF-α and NF-κB, contributing to its potential role in treating inflammatory diseases [].
  • Skin Irritation: Direct contact with Shikonin can cause skin irritation or allergic reactions.
  • Genotoxicity: Some studies suggest potential genotoxic effects, requiring further investigation.
That contribute to its biological activity. Notably, it can react with thiols, leading to the induction of apoptosis in certain cancer cell lines. This process involves oxidative stress mechanisms where shikonin decreases total thiol levels and increases lipid peroxidation, ultimately resulting in DNA fragmentation . Additionally, shikonin exhibits redox activity, characterized by quasi-reversible redox peaks at specific potentials, indicating its capacity for electron transfer reactions .

Shikonin is recognized for its extensive biological activities:

  • Anticancer: It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Anti-inflammatory: Shikonin reduces inflammation through the modulation of inflammatory cytokines and pathways.
  • Antimicrobial: It exhibits antibacterial properties against both Gram-positive and some Gram-negative bacteria.
  • Wound Healing: Shikonin promotes skin repair and has been traditionally used in treating wounds and burns .

The biosynthesis of shikonin involves two primary pathways:

  • Mevalonate Pathway: This pathway utilizes geranyl diphosphate as a precursor.
  • Phenylpropanoid Pathway: This involves p-hydroxybenzoic acid as another precursor.

Chemical synthesis methods have also been developed to produce shikonin efficiently due to the overexploitation of natural sources .

Shikonin has several applications across various fields:

  • Pharmaceuticals: Its anticancer and anti-inflammatory properties make it a candidate for drug development.
  • Cosmetics: Due to its wound healing and skin-repairing abilities, shikonin is often included in skincare products.
  • Traditional Medicine: It has been used in traditional Chinese medicine for centuries for treating various ailments .

Research has indicated that shikonin interacts with cellular components such as thiols, leading to significant biological effects. For instance, studies reveal that shikonin can induce apoptosis through oxidative stress mechanisms involving glutathione depletion. Furthermore, its interaction with proteins suggests potential pathways for therapeutic exploitation .

Shikonin shares structural similarities with several compounds within the naphthoquinone class. Here are some notable comparisons:

CompoundStructure TypeUnique Properties
Alkannin1,4-naphthoquinoneSimilar to shikonin but exhibits different pharmacological effects.
Deoxyshikonin1,4-naphthoquinoneLacks one hydroxyl group compared to shikonin; shows varied biological activities.
LapacholNaphthoquinoneExhibits strong anti-tumor properties but different mechanisms of action.
PlumbaginNaphthoquinoneKnown for antimicrobial and anticancer activities but less studied than shikonin.

Shikonin's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly in its ability to induce apoptosis selectively in cancer cells while promoting wound healing .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White or slightly yellow crystalline powder

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

288.09977361 g/mol

Monoisotopic Mass

288.09977361 g/mol

Heavy Atom Count

21

Density

1.373 g/cu cm

LogP

log Kow = 3.56 (est)

Appearance

Solid powder

Melting Point

147 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3IK6592UBW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application.
Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells.
... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...

Vapor Pressure

5.1X10-11 mm Hg at 25 °C (est)

Other CAS

517-89-5

Absorption Distribution and Excretion

Alkannin and shikonin are naturally occurring hydroxynaphthoquinones with a well-established spectrum of wound healing, antimicrobial, anti-inflammatory, and antioxidant activities. Recently, extensive scientific effort has been focused on their effectiveness on several tumors and mechanism(s) of antitumor activity. Liposomes have been proved as adequate drug carriers offering significant advantages over conventional formulations, such as controlled release and targeted drug delivery, leading to the appearance of several liposomal formulations in the market, some of them concerning anticancer drugs. The aim of the present study was to prepare shikonin-loaded liposomes for the first time in order to enhance shikonin therapeutic index. An optimized technique based on the thin film hydration method was developed and liposomes characterization was performed in terms of their physicochemical characteristics, drug entrapment efficiency, and release profile. Results indicated the successful incorporation of shikonin into liposomes, using both 1,2-dipalmitoylphosphatidylcholine and egg phosphatidylcholine lipids. Liposomes presented good physicochemical characteristics, high entrapment efficiency and satisfactory in vitro release profile. In vitro cytotoxicity of liposomes was additionally tested against three human cancer cell lines (breast, glioma, and non-small cell lung cancer) showing a moderate growth inhibitory activity. Practical applications: Shikonin is a naturally occurring hydroxynaphthoquinone and extensive scientific research (in vitro, in vivo, and clinical trials) has been conducted during the last years, focusing on its effectiveness on several tumors and mechanism(s) of antitumor action. The purpose of this work was to prepare and characterize shikonin-loaded liposomes as a new drug delivery system for shikonin. Liposomal formulations provide significant advantages over conventional dosage forms, such as controlled release and targeted drug delivery for anticancer agents. Thus, liposomes could reduce shikonin's side effects, enhance selectivity to cancer cells and protect shikonin from internal biotransformations and instability matters (oxidization and polymerization). Furthermore, liposomal delivery helps overcome the low aqueous solubility of shikonin, which is the major barrier to its oral and internal administration, since it cannot be dissolved and further absorbed from the receptor.

Associated Chemicals

Alkannin; 517-88-4

Methods of Manufacturing

Shikonin is produced by a two-stage fermentation process.

General Manufacturing Information

... Occurs as an acetyl derivative in the Japanese shikone, Lithospermum erythrorhizon, another member of the Boraginaceae family. It is the (R)-optical isomer of alkannin. ...
The first product obtained from mass plant cell cultures was shikonin, a red pigment composed of eight naphthoquinone molecules.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C. Store with desiccant.
... Store at room temperature. It should be kept in a tightly closed container.

Dates

Modify: 2023-08-15
1: Andújar I, Ríos JL, Giner RM, Recio MC. Pharmacological properties of shikonin - a review of literature since 2002. Planta Med. 2013 Dec;79(18):1685-97. doi: 10.1055/s-0033-1350934. Epub 2013 Oct 23. Review. PubMed PMID: 24155261.
2: Andújar I, Recio MC, Giner RM, Ríos JL. Traditional chinese medicine remedy to jury: the pharmacological basis for the use of shikonin as an anticancer therapy. Curr Med Chem. 2013;20(23):2892-8. Review. PubMed PMID: 23651309.
3: Wang R, Yin R, Zhou W, Xu D, Li S. Shikonin and its derivatives: a patent review. Expert Opin Ther Pat. 2012 Sep;22(9):977-97. doi: 10.1517/13543776.2012.709237. Epub 2012 Jul 27. Review. PubMed PMID: 22834677.
4: Malik S, Bhushan S, Sharma M, Ahuja PS. Biotechnological approaches to the production of shikonins: a critical review with recent updates. Crit Rev Biotechnol. 2016;36(2):327-40. doi: 10.3109/07388551.2014.961003. Epub 2014 Oct 16. Review. PubMed PMID: 25319455.
5: Zhu MY, Wang RB, Zhou W, Li SS. [Antitumor effect research progress of shikonin and its derivatives]. Yao Xue Xue Bao. 2012 May;47(5):588-93. Review. Chinese. PubMed PMID: 22812000.
6: Chen X, Yang L, Oppenheim JJ, Howard MZ. Cellular pharmacology studies of shikonin derivatives. Phytother Res. 2002 May;16(3):199-209. Review. PubMed PMID: 12164262.
7: Papageorgiou VP, Assimopoulou AN, Ballis AC. Alkannins and shikonins: a new class of wound healing agents. Curr Med Chem. 2008;15(30):3248-67. Review. PubMed PMID: 19075667.
8: Vandenberk L, Belmans J, Van Woensel M, Riva M, Van Gool SW. Exploiting the Immunogenic Potential of Cancer Cells for Improved Dendritic Cell Vaccines. Front Immunol. 2016 Jan 14;6:663. doi: 10.3389/fimmu.2015.00663. eCollection 2015. Review. PubMed PMID: 26834740; PubMed Central PMCID: PMC4712296.
9: Nakaya K, Miyasaka T. A shikonin derivative, beta-hydroxyisovalerylshikonin, is an ATP-non-competitive inhibitor of protein tyrosine kinases. Anticancer Drugs. 2003 Oct;14(9):683-93. Review. PubMed PMID: 14551501.
10: Lu JJ, Bao JL, Wu GS, Xu WS, Huang MQ, Chen XP, Wang YT. Quinones derived from plant secondary metabolites as anti-cancer agents. Anticancer Agents Med Chem. 2013 Mar;13(3):456-63. Review. PubMed PMID: 22931417.
11: Fan HX, Zhu WH. [Tissue cultures of Lithospermum erythrorhizon and biosynthesis of shikonin derivatives]. Yao Xue Xue Bao. 1988;23(9):716-20. Review. Chinese. PubMed PMID: 3076738.
12: Kumar N, Kumar R, Kishore K. Onosma L.: A review of phytochemistry and ethnopharmacology. Pharmacogn Rev. 2013 Jul;7(14):140-51. doi: 10.4103/0973-7847.120513. Review. PubMed PMID: 24347922; PubMed Central PMCID: PMC3841992.
13: Ghosh N, Ghosh R, Bhat ZA, Mandal V, Bachar SC, Nima ND, Sunday OO, Mandal SC. Advances in herbal medicine for treatment of ischemic brain injury. Nat Prod Commun. 2014 Jul;9(7):1045-55. Review. PubMed PMID: 25230523.
14: Yang H, Liu J, Dou QP. Targeting tumor proteasome with traditional Chinese medicine. Curr Drug Discov Technol. 2010 Mar;7(1):46-53. Review. PubMed PMID: 20156140; PubMed Central PMCID: PMC3306007.
15: Inoue K. [Cytochrome P450 enzymes in biosyntheses of some plant secondary metabolites]. Yakugaku Zasshi. 2005 Jan;125(1):31-49. Review. Japanese. PubMed PMID: 15635280.
16: Vaishnav P, Demain AL. Unexpected applications of secondary metabolites. Biotechnol Adv. 2011 Mar-Apr;29(2):223-9. doi: 10.1016/j.biotechadv.2010.11.006. Epub 2010 Dec 3. Review. PubMed PMID: 21130862.
17: Poronnik OA, Kunakh VA. [Biosynthesis of naphthoquinoine pigments in plants from Boraginaceae family in nature and in vitro culture]. Ukr Biokhim Zh (1999). 2005;77(6):24-36. Review. Russian. PubMed PMID: 19618739.
18: Wang R, Zhou S, Li S. Cancer therapeutic agents targeting hypoxia-inducible factor-1. Curr Med Chem. 2011;18(21):3168-89. Review. PubMed PMID: 21671859.
19: Mohammadi A, Mansoori B, Baradaran B. Regulation of miRNAs by herbal medicine: An emerging field in cancer therapies. Biomed Pharmacother. 2017 Feb;86:262-270. doi: 10.1016/j.biopha.2016.12.023. Epub 2016 Dec 19. Review. PubMed PMID: 28006752.
20: Hazra B, Das Sarma M, Sanyal U. Separation methods of quinonoid constituents of plants used in Oriental traditional medicines. J Chromatogr B Analyt Technol Biomed Life Sci. 2004 Dec 5;812(1-2):259-75. Review. PubMed PMID: 15556503.

Explore Compound Types